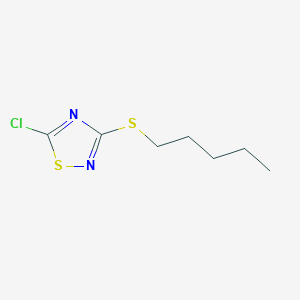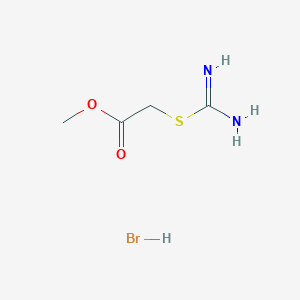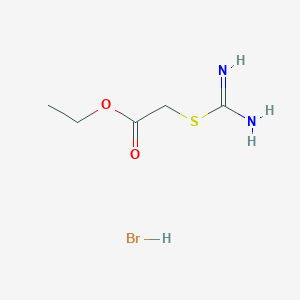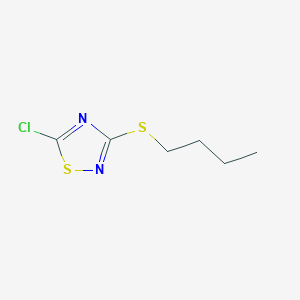
5-Chloro-3-(pentylsulfanyl)-1,2,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-(pentylsulfanyl)-1,2,4-thiadiazole (5-CPS) is a small molecule that has been studied extensively for its potential applications in a variety of scientific fields. 5-CPS is a sulfur-containing heterocyclic compound that has a wide range of biological activities, including antiviral and antifungal activity. It is also known for its ability to act as an antioxidant and for its potential to act as a chemopreventive agent. 5-CPS has been studied extensively for its potential applications in a variety of scientific fields, including biomedical, pharmaceutical, and agricultural research.
作用機序
The exact mechanism of action of 5-Chloro-3-(pentylsulfanyl)-1,2,4-thiadiazole is not yet fully understood. It is believed that this compound interacts with various proteins and enzymes in the body, such as cytochrome P450 enzymes, which are involved in drug metabolism. It is also believed that this compound interacts with various receptors in the body, such as the estrogen receptor and the androgen receptor, which are involved in hormone signaling. Additionally, this compound is believed to act as an antioxidant, which can help to protect cells from oxidative damage.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have antiviral and antifungal activity, and it has been studied for its potential to act as an antioxidant and as a chemopreventive agent. This compound has also been found to have anti-inflammatory and anti-cancer properties. Additionally, this compound has been found to have the potential to act as an enzyme inhibitor, as well as for its potential to act as a ligand for various receptors.
実験室実験の利点と制限
5-Chloro-3-(pentylsulfanyl)-1,2,4-thiadiazole has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound in laboratory experiments is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, this compound is not toxic and is generally considered to be safe for laboratory use. However, one of the main limitations of using this compound in laboratory experiments is that it is not soluble in organic solvents, which can limit its use in certain applications.
将来の方向性
Given the potential of 5-Chloro-3-(pentylsulfanyl)-1,2,4-thiadiazole to act as an antiviral, antifungal, antioxidant, chemopreventive, and enzyme inhibitor, there are a number of potential future directions for this compound research. These include further research into the mechanism of action of this compound, as well as research into the potential of this compound to act as a drug delivery system, a stabilizer for proteins, or a ligand for various receptors. Additionally, further research into the potential of this compound to act as an anti-inflammatory or anti-cancer agent is warranted. Finally, further research into the potential of this compound to be used in drug design and development is also necessary.
合成法
5-Chloro-3-(pentylsulfanyl)-1,2,4-thiadiazole can be synthesized using a variety of methods. The most common method is the reaction of this compound with an alkyl halide in the presence of an acid catalyst. The reaction is typically carried out in an aqueous solution at room temperature and can be completed in a few hours. Other methods of synthesis include the reaction of this compound with an alkyl halide in the presence of an acid catalyst, or the reaction of this compound with an alkyl halide in the presence of a base catalyst.
科学的研究の応用
5-Chloro-3-(pentylsulfanyl)-1,2,4-thiadiazole has been studied extensively for its potential applications in a variety of scientific fields, including biomedical, pharmaceutical, and agricultural research. This compound has been found to have antiviral and antifungal activity, and it has been studied for its potential to act as an antioxidant and as a chemopreventive agent. This compound has also been studied for its potential to act as an enzyme inhibitor, as well as for its potential to act as a ligand for various receptors. Additionally, this compound has been studied for its potential to act as a stabilizer for proteins, as well as for its potential to act as a drug delivery system.
特性
IUPAC Name |
5-chloro-3-pentylsulfanyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2S2/c1-2-3-4-5-11-7-9-6(8)12-10-7/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTAMUYUOHNZBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=NSC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B6349933.png)
![{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349943.png)
![({[3,5-Bis(trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B6349951.png)

![5-Chloro-3-{[(3,4-difluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6349958.png)

![5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6349970.png)
![5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6349978.png)
![5-Chloro-3-[(2-methoxyethyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6349991.png)

![2-{3-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6350005.png)
![5-Chloro-3-[(3-methylbutyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350015.png)
![5-Chloro-3-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350022.png)
![5-Chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350047.png)